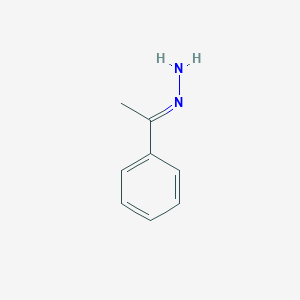
1-Phenylethan-1-one hydrazone
Übersicht
Beschreibung
1-Phenylethan-1-one hydrazone is a chemical compound with the molecular formula C8H10N2 . It is commonly used in organic synthesis as a reagent for the determination of carbonyl compounds . It is a hydrazone derivative of acetophenone and is often used as a reagent for qualitative analysis of carbonyl compounds .
Synthesis Analysis
The synthesis of hydrazones, including 1-Phenylethan-1-one hydrazone, is achieved by combining suitable aldehydes with hydrazides . Various methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .Molecular Structure Analysis
The molecular structure of 1-Phenylethan-1-one hydrazone can be represented by the formula C8H10N2 . The average mass is 134.178 Da and the monoisotopic mass is 134.084396 Da .Eigenschaften
CAS-Nummer |
13466-30-3 |
|---|---|
Produktname |
1-Phenylethan-1-one hydrazone |
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
(E)-1-phenylethylidenehydrazine |
InChI |
InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3/b10-7+ |
InChI-Schlüssel |
LEXOZHHIDPMMAC-JXMROGBWSA-N |
Isomerische SMILES |
C/C(=N\N)/C1=CC=CC=C1 |
SMILES |
CC(=NN)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=NN)C1=CC=CC=C1 |
Andere CAS-Nummern |
13466-30-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

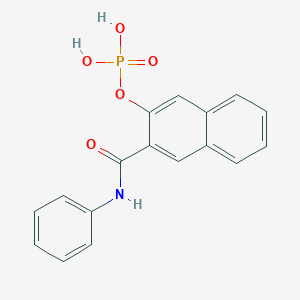

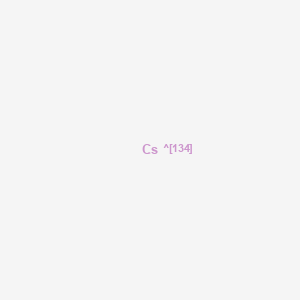
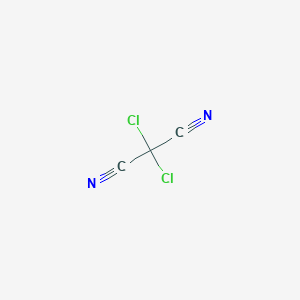
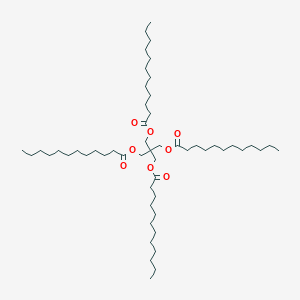
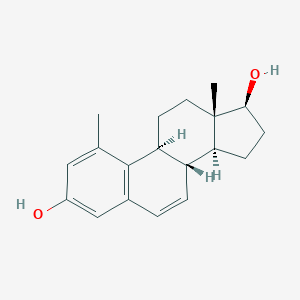
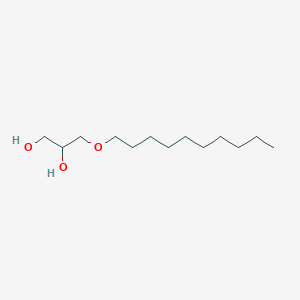
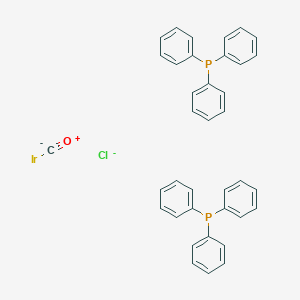

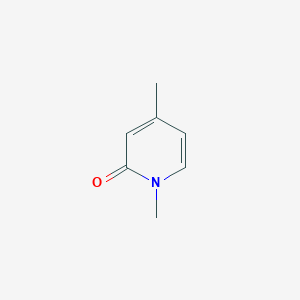
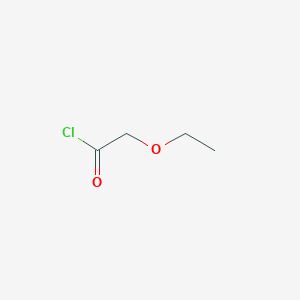
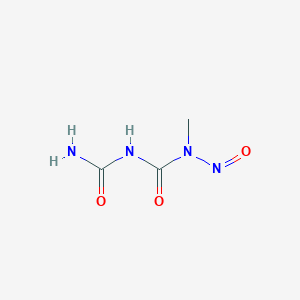
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
